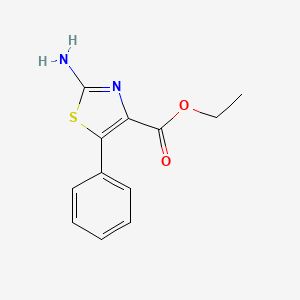

2-氨基-5-苯基-1,3-噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C13H14N4O2S . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

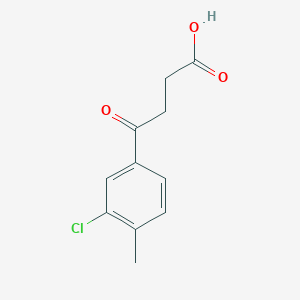

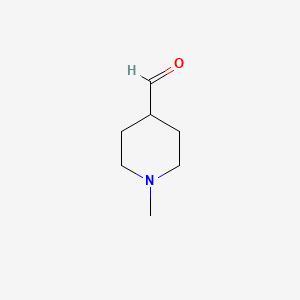

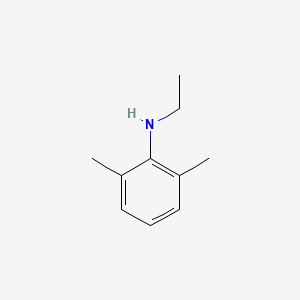

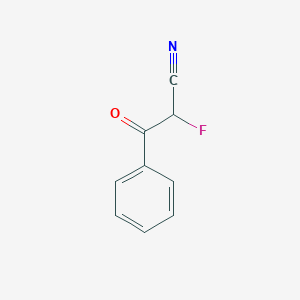

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been characterized by FTIR and NMR (1H and 13C) .科学研究应用

Antiviral Activity

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: derivatives have been studied for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . This suggests that the thiazole compound could be synthesized into derivatives that might interact with viral proteins or RNA, offering a pathway for developing new antiviral drugs.

Anticancer Properties

The thiazole ring is a common feature in many anticancer agents. Research indicates that certain thiazole derivatives can exhibit significant antitumor activity . By modifying the ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate structure, it may be possible to enhance its efficacy and selectivity towards cancer cells.

Antibacterial and Antifungal Applications

Thiazole compounds, including the one , have been recognized for their antibacterial and antifungal capabilities. The presence of the amino group in the 2-aminothiazole-4-carboxylate structure is particularly promising for synthesizing heterocyclic analogues with therapeutic roles against various bacterial and fungal pathogens .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new pain management drugs. Their mechanism of action often involves the modulation of inflammatory pathways, which could be explored further with ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a starting point .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity, suggesting that they could be used to manage blood sugar levels. The structural features of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate may be optimized to enhance this activity, potentially leading to new treatments for diabetes .

Antimalarial Activity

Indole derivatives, which are structurally related to thiazoles, have demonstrated antimalarial properties. This opens up the possibility that ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate could be modified to target the malaria parasite, contributing to the fight against this devastating disease .

Neuroprotective Effects

The thiazole ring is present in many compounds with neuroprotective effects. Research into ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate could explore its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

作用机制

Target of Action

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the structural integrity of bacterial cell walls, leading to their weakening and potential rupture . The downstream effects include the inhibition of bacterial growth and proliferation .

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .

属性

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPADMTYAJYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504105 |

Source

|

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

CAS RN |

77505-85-2 |

Source

|

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)